Fotemustine vs Dacarbazine: Superior Objective Response Rate and Delayed Brain Metastasis in Phase III Metastatic Melanoma Trial
In a Phase III randomized controlled trial of 229 patients with disseminated cutaneous melanoma, fotemustine demonstrated a significantly higher overall response rate (ORR) compared to dacarbazine (DTIC) [1]. The median time to brain metastasis was prolonged threefold in patients without brain metastases at baseline [1]. However, fotemustine was associated with substantially higher rates of Grade 3-4 hematological toxicity [1].
| Evidence Dimension | Objective Response Rate (ORR), Overall Survival (OS), Time to Brain Metastasis (BM), Toxicity |
|---|---|
| Target Compound Data | ORR: 15.2% (ITT); OS: 7.3 months; Time to BM: 22.7 months; Grade 3-4 neutropenia: 51%; Grade 3-4 thrombocytopenia: 43% |
| Comparator Or Baseline | Dacarbazine (DTIC) ORR: 6.8% (ITT); OS: 5.6 months; Time to BM: 7.2 months; Grade 3-4 neutropenia: 5%; Grade 3-4 thrombocytopenia: 6% |
| Quantified Difference | ORR: 2.24-fold higher (15.2% vs 6.8%, p=0.043); OS: 1.7-month increase (p=0.067); Time to BM: 3.15-fold longer (22.7 vs 7.2 months, p=0.059); Neutropenia: 10.2-fold higher; Thrombocytopenia: 7.2-fold higher |
| Conditions | First-line disseminated cutaneous melanoma; intravenous fotemustine 100 mg/m² weekly x3 vs DTIC 250 mg/m²/day x5 days q4 weeks |
Why This Matters
Fotemustine offers a 2.24-fold higher response rate and significantly delays CNS progression compared to DTIC, justifying its selection for melanoma trials involving high CNS metastatic risk despite its more intensive hematological monitoring requirements.
- [1] Avril MF, Aamdal S, Grob JJ, et al. Fotemustine compared with dacarbazine in patients with disseminated malignant melanoma: a phase III study. J Clin Oncol. 2004;22(6):1118-25. doi:10.1200/JCO.2004.04.165 View Source
